molecular formula C10H15ClN2O B2753084 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride CAS No. 1713160-88-3

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

Cat. No.: B2753084
CAS No.: 1713160-88-3
M. Wt: 214.69
InChI Key: LQQSIRWALOTRTL-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (MW: 214.69 g/mol; MDL: MFCD26097102) is a pyridine derivative featuring a pyrrolidine substituent and a methyl group at the 3-position of the pyridine ring. Its unique structure combines a rigid pyridine core with the flexibility of a pyrrolidine moiety, enabling diverse applications in pharmaceutical and agrochemical research . The compound serves as a versatile building block, facilitating the synthesis of drug candidates with enhanced bioavailability and selectivity due to its ability to fine-tune molecular interactions .

Properties

IUPAC Name

3-methyl-2-pyrrolidin-3-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-3-2-5-12-10(8)13-9-4-6-11-7-9;/h2-3,5,9,11H,4,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQSIRWALOTRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 3-methyl-2-pyridinol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1420994-15-5):
    • Molecular Formula : C₁₀H₁₅ClN₂O (MW: 214.69 g/mol).
    • Key Difference : Methyl group at the 4-position instead of the 3-position.
    • Implications : Positional isomerism may alter steric hindrance and electronic effects, impacting receptor binding in drug development. For instance, the 4-methyl analog could exhibit distinct pharmacokinetic profiles compared to the 3-methyl variant .

Substituent Variations

  • (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1286207-32-6): Molecular Formula: C₉H₁₂ClN₃O₃ (MW: 245.66 g/mol). Key Difference: Nitro group replaces the methyl group at the 3-position.
  • 3-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride :

    • Molecular Formula : C₁₀H₁₄N₂O (MW: 194.24 g/mol).
    • Key Difference : Methoxy group at the 3-position instead of methyl.
    • Implications : Methoxy substituents improve solubility due to increased polarity but may reduce membrane permeability .

Heterocycle Modifications

  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride: Molecular Formula: C₁₁H₁₇ClN₂O (MW: 228.72 g/mol). Key Difference: Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituent/Ring Applications/Notes Reference
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl C₁₀H₁₅ClN₂O 214.69 3-methyl, pyrrolidine Pharmaceutical building block; agrochemicals
4-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl C₁₀H₁₅ClN₂O 214.69 4-methyl, pyrrolidine Structural isomer; altered bioactivity
(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl C₉H₁₂ClN₃O₃ 245.66 3-nitro, pyrrolidine Reactive intermediate; limited stability
3-Methoxy analog (dihydrochloride) C₁₀H₁₄N₂O 194.24 3-methoxy, pyrrolidine Improved solubility; agrochemical uses
Piperidine-based analog C₁₁H₁₇ClN₂O 228.72 Piperidine ring Altered conformational flexibility

Biological Activity

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is C10H15ClN2O, with a molecular weight of approximately 216.69 g/mol. The compound features a pyridine ring substituted with a pyrrolidinyl ether, which is crucial for its biological activity.

The biological activity of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate several receptors, leading to diverse pharmacological effects:

  • Glycine Receptors : Compounds within this structural class have been investigated for their ability to modulate glycine receptors, which play a significant role in neurotransmission and are implicated in various neurological disorders .
  • Cholinergic Activity : The compound may exhibit anticholinesterase activity, enhancing acetylcholine levels and potentially improving cognitive functions.
  • Antimicrobial and Antiviral Properties : Preliminary studies suggest that related compounds possess antimicrobial and antiviral activities, indicating a broad spectrum of biological applications .

Biological Activities

Research has indicated that 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride exhibits several biological activities:

Activity TypeDescription
Antiviral Potential efficacy against viral infections through modulation of host pathways.
Antimicrobial In vitro studies suggest effectiveness against bacterial strains.
Neuroprotective Possible protective effects on neuronal cells, particularly in models of neurodegeneration.
Anti-inflammatory Exhibits properties that may reduce inflammation in various models.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of pyridine compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism involved modulation of intracellular signaling pathways associated with cell survival.
  • Antimicrobial Activity : Research indicated that 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride showed significant antibacterial activity against Gram-positive bacteria in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cholinergic Modulation : In animal models, the compound was found to enhance cholinergic neurotransmission, suggesting possible applications in treating cognitive impairments associated with Alzheimer's disease.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption characteristics and bioavailability in preclinical models. The compound demonstrates moderate lipophilicity, which may facilitate central nervous system penetration.

Q & A

Q. How do researchers correlate crystallographic data with spectroscopic results to resolve structural ambiguities?

  • Answer: Overlay X-ray crystal structures with NMR-derived NOE (Nuclear Overhauser Effect) data to validate spatial arrangements. Use computational tools (e.g., Mercury software) to simulate powder X-ray diffraction (PXRD) patterns from crystal structures and compare with experimental data .

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